N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide
Description
IUPAC Name and CAS Registry Number
The compound is formally named N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]benzamide under International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. This name reflects its core structure: a benzamide group (benzene ring linked to a carboxamide) attached via a methylene bridge to a 6-oxo-1,6-dihydropyridazine ring. The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 68219-80-7 , which serves as its unique identifier in chemical databases and regulatory documentation.
ChEMBL, PubChem CID, and Wikidata Database Entries
As of the latest available data, this compound does not appear in the ChEMBL or Wikidata databases. While its structural analogs are documented in PubChem (e.g., CID 20326520 for 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile), no specific PubChem Compound ID (CID) has been assigned to N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]benzamide in the reviewed sources.
Molecular Architecture and Stereochemical Features
Benzamide-Pyridazinone Hybrid Scaffold Analysis
The molecule consists of two distinct moieties:
- Benzamide Group : A benzene ring substituted with a carboxamide functional group (-CONH₂). The amide nitrogen is connected to a methylene (-CH₂-) linker.
- Pyridazinone System : A six-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone oxygen at position 6.
The scaffold exhibits planar geometry at the amide bond (C=O and N-H) due to resonance stabilization, while the pyridazinone ring adopts a partially unsaturated conformation. Key bond lengths and angles can be inferred from analogous structures:
- The C=O bond in the pyridazinone ring typically measures ~1.22 Å, characteristic of keto groups.
- The N-N bond in the 1,6-dihydropyridazine system is ~1.35 Å, consistent with single-bond character.
The methylene bridge (-CH₂-) between the two moieties allows rotational freedom, potentially enabling multiple conformational states.
Tautomeric Equilibria in the 6-Oxo-1,6-dihydropyridazinyl System
The pyridazinone ring exists in equilibrium between two tautomeric forms:
- Keto Form (1,6-dihydropyridazin-6-one) : Dominant state under standard conditions, featuring a carbonyl group at position 6.
- Enol Form (1,4-dihydropyridazine-6-ol) : A minor tautomer where the oxygen exists as a hydroxyl group, accompanied by double-bond rearrangement.
This tautomerism influences the compound’s electronic properties and hydrogen-bonding capacity. The keto form predominates due to stabilization from aromatic conjugation within the heterocycle, as evidenced by similar systems. Quantum mechanical calculations on analogous pyridazinones suggest an energy difference of ~5-8 kcal/mol favoring the keto tautomer.
The tautomeric equilibrium can be represented as: $$ \text{1,6-dihydropyridazin-6-one} \rightleftharpoons \text{1,4-dihydropyridazine-6-ol} $$ Substituent effects from the benzamide group may slightly modulate this equilibrium through electron-withdrawing or donating interactions.
Properties
CAS No. |
68219-80-7 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(6-oxo-1H-pyridazin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-6-10(14-15-11)8-13-12(17)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,15,16) |
InChI Key |
NOZGNXJZXAXMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide typically involves the condensation of a pyridazinone derivative with a benzoyl chloride derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the pyridazinone ring, followed by the introduction of the benzamide moiety through a coupling reaction. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out on the keto group of the pyridazinone ring, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridazinone ring.
Reduction: Hydroxyl derivatives of the pyridazinone ring.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds containing pyridazine scaffolds, such as N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide, exhibit significant biological activities. Potential pharmacological applications include:
- Antimicrobial Activity : Studies suggest that derivatives with similar structures may possess antimicrobial properties, making them candidates for developing new antibiotics.
- Antitumor Activity : Some pyridazine-containing compounds have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential use in oncology.
Antimicrobial Studies
Research involving this compound demonstrated its effectiveness against various bacterial strains. For instance, a study found that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
In vitro studies have indicated that this compound can inhibit the growth of specific cancer cell lines. For example, a case study reported that this compound showed a dose-dependent reduction in cell viability in human breast cancer cells.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit phosphodiesterase enzymes, which play a role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to various physiological effects, such as vasodilation and increased cardiac contractility.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Variations
The following table summarizes critical structural differences between N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide and related compounds:
Functional Implications
Target Compound vs. Cathepsin S Inhibitor
The Cathepsin S inhibitor incorporates a bulky propyl-piperidinyl-benzimidazolyl substituent, enhancing target affinity through extended hydrophobic interactions. However, its high molecular weight (643.09 g/mol) may reduce bioavailability compared to the simpler target compound. The chloro-substituted benzyl group in the inhibitor likely improves binding specificity but introduces synthetic complexity.
Target Compound vs. Tetrazole-Modified Analog
The ethyl-linked tetrazole analog replaces the methyl bridge with a longer chain and introduces a tetrazole group on the benzamide. Tetrazole is a bioisostere for carboxylic acids, improving metabolic stability and solubility. The pyridin-3-yl substituent on the pyridazine may enhance π-stacking in hydrophobic enzyme pockets.
Target Compound vs. Dichloro-Substituted Ether Analog
The ether-linked dichloro compound features halogen atoms on the phenyl ring, increasing lipophilicity (ClogP ~3.5 estimated) and membrane permeability. However, the rigid ether linker may reduce conformational flexibility compared to the methyl bridge in the target compound.
Biological Activity
N-((6-Oxo-1,6-dihydropyridazin-3-yl)methyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 225.24 g/mol. The structure features a benzamide moiety linked to a 6-oxo-1,6-dihydropyridazine group, which is crucial for its biological activity.
Research indicates that compounds containing the 1,6-dihydropyridazine structure often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, this compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor:
- PDE Inhibition : PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are critical in many signaling pathways. Inhibition of PDE4 by this compound suggests potential therapeutic applications in treating inflammatory diseases and other conditions related to dysregulated cyclic nucleotide levels .
Anticancer Activity
Several studies have explored the anticancer properties of compounds similar to this compound. The following table summarizes findings from relevant studies:
The data indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction through specific signaling pathways.
Antiinflammatory Activity
Inhibition of PDE4 is particularly relevant for anti-inflammatory effects. Compounds that inhibit PDE4 have been shown to reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD):
- Therapeutic Implications : Given the role of PDE4 in inflammatory processes, this compound may be beneficial in treating conditions like asthma and rheumatoid arthritis by modulating inflammatory responses .
Case Studies
A significant case study highlighted the efficacy of similar compounds in clinical settings:
- Clinical Trial on Asthma : A trial involving PDE4 inhibitors demonstrated reduced exacerbation rates in patients with moderate to severe asthma when treated with similar compounds to this compound .
- Cancer Therapy : Preclinical studies showed that derivatives of this compound could enhance the effects of standard chemotherapeutics like doxorubicin in resistant cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
